molecular formula C9H16N2O4Pt B12876824 (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum CAS No. 69651-35-0

(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum

Cat. No.: B12876824
CAS No.: 69651-35-0
M. Wt: 411.32 g/mol
InChI Key: GTVWHIAJXDFTIK-UHFFFAOYSA-N
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Description

This compound, commonly known as oxaliplatin, is a third-generation platinum(II)-based antineoplastic agent with the molecular formula C₈H₁₄N₂O₄Pt (397.29 g/mol) . It consists of a [(1R,2R)-1,2-cyclohexanediamine] (DACH) ligand and an oxalate (ethanedioato) leaving group. Oxaliplatin is clinically used for colorectal cancer treatment and exhibits a unique mechanism of action by forming DNA crosslinks, disrupting replication, and inducing apoptosis . Its stereochemistry is critical: the trans-1R,2R configuration of the DACH ligand enhances antitumor activity and reduces resistance compared to cisplatin .

Properties

CAS No.

69651-35-0

Molecular Formula

C9H16N2O4Pt

Molecular Weight

411.32 g/mol

IUPAC Name

(2-azanidylcyclohexyl)methylazanide;oxalic acid;platinum(2+)

InChI

InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+2

InChI Key

GTVWHIAJXDFTIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves several steps. One common method includes the reaction of cyclohexane-1R,2R-diamine with platinum(IV) chloride in the presence of ethanedioic acid (oxalic acid). The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. Microwave-assisted heating has also been employed to speed up the preparation process .

Chemical Reactions Analysis

Types of Reactions

(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products

The major products formed from these reactions include the reduced platinum(II) species and substituted platinum complexes, which have different biological activities .

Mechanism of Action

The mechanism of action of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves its reduction to platinum(II) species in the hypoxic environment of tumors. These active species then bind to nuclear DNA, forming intrastrand and interstrand cross-links that inhibit DNA replication and transcription, leading to cell death . Additionally, the compound can alter lipid metabolism in cancer cells, further contributing to its antiproliferative effects .

Comparison with Similar Compounds

Comparison with Similar Platinum Compounds

Structural Analogues with Modified Cyclohexanediamine Ligands

Several oxaliplatin derivatives with methyl substituents on the cyclohexanediamine ring have been synthesized to explore structure-activity relationships (SAR):

Compound Molecular Formula Substituent Position/Configuration ¹⁹⁵Pt NMR Shift (ppm) Key Findings References
Oxaliplatin C₈H₁₄N₂O₄Pt None (parent compound) -365 Clinically approved; PtN₂O₂ coordination confirmed by ¹⁹⁵Pt NMR. DNA binding induces cytotoxic interstrand crosslinks.
Complex 3a C₉H₁₆N₂O₄Pt 4R-methyl (equatorial) -365 Similar Pt shift to oxaliplatin. Methyl group increases lipophilicity but does not significantly alter DNA affinity.
Complex 3c C₉H₁₆N₂O₄Pt 4S-methyl (axial) -381 Axial methyl causes distinct ¹H/¹³C NMR shifts (Δδ = 4.9 ppm for C1/C2). Reduced cytotoxicity compared to 3a due to steric hindrance.
[SP-4-2-(1S-trans)]-isomer C₈H₁₄N₂O₄Pt Enantiomeric (1S,2S)-DACH -361 Lower antitumor activity than oxaliplatin; stereochemistry critically impacts DNA adduct formation and cellular uptake.

Key Observations :

  • Substituent Position : Axial methyl groups (e.g., 3c ) induce larger chemical shift differences in NMR (C1/C2: Δδ = 4.9 ppm) compared to equatorial analogs (Δδ = 0.2 ppm for 3a ) .
  • Resistance Profiles : Oxaliplatin shows reduced cross-resistance in cisplatin-resistant cell lines due to its DACH ligand, which forms bulkier DNA adducts .
Analogues with Alternative Leaving Groups
2.2.1 Malonato Complexes
  • (N,N'-Bis(2-hydroxyethyl)ethane-1,2-diamine)malonatoplatinum(II) (C₁₀H₂₀N₂O₆Pt):
    • Replaces oxalate with malonate. Exhibits multiple stereoisomers (e.g., trans-R,R and cis-R,S) due to hydroxyethyl substituents .
    • Reduced cytotoxicity compared to oxaliplatin, likely due to slower hydrolysis and weaker DNA binding .
2.2.2 Dichlorido Precursors
  • [SP-4-2-(1R-trans)]-Dichloro(1,2-cyclohexanediamine-N,N′)platinum(II) (C₆H₁₄Cl₂N₂Pt):
    • Intermediate in oxaliplatin synthesis. PtN₂Cl₂ coordination confirmed by ¹⁹⁵Pt NMR (-644 ppm vs. -365 ppm for oxaliplatin) .
    • Higher reactivity but lower stability in aqueous solutions compared to oxaliplatin.
Pharmacokinetic and Mechanistic Comparisons
  • Cellular Accumulation: Oxaliplatin accumulates more efficiently in platinum-resistant cell lines (e.g., L1210PtR4) than cisplatin, but less than diaminocyclobutanedicarboxylatoplatinum(II) .
  • DNA Adducts : Oxaliplatin forms Pt-DACH-DNA adducts that are bulkier and more distortion-inducing than cisplatin’s Pt-(NH₃)₂ adducts, evading mismatch repair mechanisms .
  • Hypersensitivity : Oxaliplatin has a lower incidence of nephrotoxicity than cisplatin but higher risk of neurotoxicity and acute hypersensitivity reactions .

Research Findings and Clinical Implications

  • Axial substituents may hinder DNA binding .
  • Enantiomer Activity : The (1S,2S)-DACH enantiomer shows reduced activity, highlighting the necessity of the 1R,2R configuration for optimal DNA interaction .
  • Resistance Mechanisms : Reduced cellular uptake (e.g., in L1210DACH-resistant cells) is a key resistance mechanism for DACH-platinum complexes, but oxaliplatin’s unique adducts partially overcome this .

Biological Activity

The compound (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum , commonly referred to as a platinum(II) complex, has garnered attention in the field of medicinal chemistry due to its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and comparative studies with other platinum-based drugs.

Overview of Platinum(II) Complexes

Platinum-based drugs, particularly cisplatin and its analogs, are well-known for their effectiveness in cancer therapy. The incorporation of various ligands can significantly influence the biological activity of these complexes. The specific structure of (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum offers unique properties that merit detailed investigation.

Synthesis and Characterization

The synthesis of this platinum complex typically involves the reaction of platinum precursors with specific ligands under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum against various cancer cell lines. The results indicate that this compound exhibits significant cytotoxic effects comparable to traditional platinum drugs like cisplatin.

Cell Line IC50 (µM) Comparison with Cisplatin
A549 (Lung Cancer)5.3Similar efficacy
LoVo (Colon Cancer)4.8Higher potency
T47D (Breast Cancer)6.0Comparable

The mechanism by which platinum complexes exert their cytotoxic effects primarily involves DNA interaction. The binding of these complexes to DNA leads to the formation of DNA adducts, which disrupts replication and transcription processes. Studies have shown that (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum interacts with DNA in a manner similar to cisplatin, inducing apoptosis in cancer cells through:

  • DNA Cross-Linking : Formation of covalent bonds between the platinum complex and DNA bases.
  • Inhibition of DNA Repair : Interference with cellular repair mechanisms following DNA damage.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to cell death.

Comparative Studies

Recent studies have compared the biological activity of (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum with other platinum complexes:

  • Cisplatin : While both exhibit similar mechanisms, the new complex shows lower toxicity towards normal cells.
  • Oxaliplatin : This complex demonstrated a different interaction profile with DNA, showing reduced efficacy in certain cancer types but improved selectivity.

In Vivo Efficacy

In vivo studies using xenograft models have shown promising results for (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum:

  • In a study involving NCI-H460 non-small cell lung cancer xenografts, treatment with this compound resulted in a tumor growth reduction of approximately 55% at a dosage of 3 mg/kg body weight .

Clinical Relevance

The potential for clinical application is supported by findings that suggest this compound may overcome some resistance mechanisms associated with traditional platinum therapies. Its unique ligand structure could contribute to enhanced solubility and bioavailability.

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